molecular formula C15H18ClN3O B1252227 (R)-Uniconazole CAS No. 83657-16-3

(R)-Uniconazole

Cat. No. B1252227
CAS RN: 83657-16-3
M. Wt: 291.77 g/mol
InChI Key: YNWVFADWVLCOPU-CZAWJFPGSA-N
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Description

Synthesis Analysis

(R)-Uniconazole and its derivatives are synthesized with a focus on polar sites, leading to modifications that enhance the molecule's inhibitory effect on ABA 8'-hydroxylase. The synthesis involves the introduction of hydrophilic functional groups and conformational adjustments to increase affinity for the enzyme's active site, highlighting the molecule's versatile chemical framework conducive to targeted functional modifications for increased biological activity (Todoroki et al., 2008).

Molecular Structure Analysis

The molecular structure of (R)-Uniconazole is characterized by the presence of a 1,2,4-triazole ring, which is integral to its mode of action as a plant growth regulator and enzyme inhibitor. The structural analysis reveals that specific conformations and the presence of hydrophilic functional groups significantly contribute to the molecule's biological efficacy, with variations in these groups offering insights into the structure-activity relationship essential for designing more potent inhibitors (Todoroki et al., 2009).

Chemical Reactions and Properties

(R)-Uniconazole's chemical reactivity, particularly in forming complexes with metals, showcases its versatile chemical properties. A study on the synthesis and antifungal activity of a divalent cobalt(II) complex with uniconazole demonstrates the compound's potential in agriculture beyond plant growth regulation, highlighting its fungicidal properties and the impact of metal complex formation on its biological activities (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of (R)-Uniconazole, including its solubility, melting point, and stability, are crucial for its application as a plant growth regulator. These properties determine the compound's efficacy in agricultural settings, influencing its absorption, distribution, and activity within plant tissues. The detailed analysis of these properties is essential for optimizing the use of (R)-Uniconazole in enhancing crop production and stress resistance.

Chemical Properties Analysis

The chemical properties of (R)-Uniconazole, including its reactivity with other substances, stability under various conditions, and degradation pathways, are fundamental to understanding its role as a plant growth regulator. Studies focusing on the interaction of (R)-Uniconazole with enzymes and other molecules within the plant system provide insights into its mechanism of action and potential side effects, leading to more targeted and efficient use in agriculture (Fletcher & Hofstra, 1990).

Scientific Research Applications

  • Maize Production in Semiarid Regions : Uniconazole is beneficial in water-saving agriculture and improves maize production in semiarid regions. It enhances seed filling rates by regulating endogenous hormone contents, particularly increasing zeatin and abscisic acid while reducing gibberellic acid content during seed filling (Ahmad et al., 2018).

  • Effects on Mung Bean : In mung bean, uniconazole application enhances photosynthetic indicators, improves root distribution, and increases yield. It also affects water absorption by roots, contributing to better yield and quality (Zhou et al., 2021).

  • Impact on Plant Hormones and Growth : Uniconazole's effects on plant hormones like gibberellins, brassinosteroids, and sterols have been studied, revealing complex interactions that influence plant growth and development (Yokota et al., 1991).

  • Application in Landscape Plants : The growth response of various landscape plants to uniconazole has been observed, showing its effectiveness in suppressing growth and influencing shoot dry weight (Warren, 1990).

  • Improving Lignin Biosynthesis and Lodging Resistance : Uniconazole application can alleviate lodging stress in maize by enhancing lignin metabolism, thereby improving lodging resistance and grain yield (Ahmad et al., 2018).

  • Enhancing Wheat Protein Components : The application of uniconazole in wheat under stress conditions has been found to improve the content of protein components, subsequently enhancing the flour processing quality (Han & Wen-yu, 2005).

  • Protection in Wheat Seedlings : Uniconazole offers protection to wheat seedlings against various stresses, including drought and temperature variations. It enhances antioxidant defense systems and improves the effectiveness of plant growth-regulating properties (Fletcher & Hofstra, 1990).

  • Drought Tolerance in Hemp : Research shows that uniconazole treatment increases drought tolerance in hemp by regulating physiological and molecular characteristics, enhancing chlorophyll content, photosynthesis, and altering endogenous hormone levels (Jiang et al., 2021).

Safety And Hazards

This section would detail any known health risks associated with the compound, as well as any precautions that should be taken when handling it.




  • Future Directions

    This would be a discussion of what future research might be done with the compound, such as potential applications or areas where further study is needed.




    properties

    IUPAC Name

    (E,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YNWVFADWVLCOPU-CZAWJFPGSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C(C(=CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(C)(C)[C@H](/C(=C\C1=CC=C(C=C1)Cl)/N2C=NC=N2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H18ClN3O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID701317114
    Record name (R)-Uniconazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701317114
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    291.77 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-Uniconazole

    CAS RN

    83657-16-3
    Record name (R)-Uniconazole
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=83657-16-3
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Uniconazole, (R)-
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083657163
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (R)-Uniconazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID701317114
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name UNICONAZOLE, (R)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34244NB26
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    37
    Citations
    D Guo, R He, W Su, C Zheng, W Zhang… - Pesticide Biochemistry and …, 2021 - Elsevier
    In this work, stereochemistry of uniconazole enantiomers and their metabolism behaviors in rat liver microsomes have been researched. Significance analysis has been applied in data …
    Number of citations: 5 www.sciencedirect.com
    D Guo, R He, L Luo, W Zhang, J Fan - Environmental Science and …, 2022 - Springer
    Uniconazole is a widely used plant growth retardant in the agricultural field. However, toxicological effects of uniconazole in aquatic ecosystem at chiral level are still unclear. Herein, …
    Number of citations: 6 link.springer.com
    T Yokota, Y Nakamura, N Takahashi, M Nonaka… - Gibberellins, 1991 - Springer
    … fold higher than that of R-uniconazole.5 In order to see distinct growth retardation due to R-uniconazole, it was applied … sativum more than R-uniconazole (Table 1). The effects of S- and …
    Number of citations: 37 link.springer.com
    J Sun, A Zhang, J Zhang, X Xie… - Journal of agricultural and …, 2012 - ACS Publications
    The increasing application of chiral pesticides has enhanced interest in their enantioselectivity. However, little relevant information is currently available for enantioselective activity of …
    Number of citations: 37 pubs.acs.org
    C Teng, Y Li, T Cang, H Xu, Z Liu, P Qi, Z Wang… - … Science and Pollution …, 2023 - Springer
    … on the growth of rice seedlings than R-uniconazole, the inhibitory effects increased with the … -uniconazole were faster than R-uniconazole in those two types of soil (Wu et al. 2013a, b). …
    Number of citations: 3 link.springer.com
    XL Nie, XY Song, CG Huang, L Gong… - Journal of Chemical …, 2017 - Springer
    … In [Ag(1)RL 2 ] + , Ag(1) atom is coordinated with two R-uniconazole ligands in a linear mode, but in [Ag(2)SL 2 ] + , Ag(2) atom is coordinated with two S-uniconazole ligands in a linear …
    Number of citations: 4 link.springer.com
    L Škulcová, NN Chandran, L Bielská - Science of The Total Environment, 2020 - Elsevier
    … Earthworms preferentially accumulated R-uniconazole as a result of faster elimination of the S-form, which was evidenced from the enantiomer-specific uptake/elimination rate constants …
    Number of citations: 15 www.sciencedirect.com
    C Wu, J Sun, A Zhang, W Liu - Environmental science & …, 2013 - ACS Publications
    Greenhouses are increasingly important in human food supply. Pesticides used in greenhouses play important roles in horticulture; however, little is known about their behavior in …
    Number of citations: 91 pubs.acs.org
    T Yokota, Y Nakamura, N Takahashi, M Nonaka… - …, 2012 - books.google.com
    … -fold higher than that of R-uniconazole.” In order to see distinct growth retardation due to R-uniconazole, it was applied … sativum more than R-uniconazole (Table 1). The effects of S-and …
    Number of citations: 0 books.google.com
    Y Todoroki, K Kobayashi, M Shirakura… - Bioorganic & medicinal …, 2009 - Elsevier
    To develop a specific inhibitor of abscisic acid (ABA) 8′-hydroxylase, a key enzyme in the catabolism of ABA, a plant hormone involved in stress tolerance, seed dormancy, and other …
    Number of citations: 31 www.sciencedirect.com

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